molecular formula C25H25N3O2 B1230679 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-phenyl-N-(4-propan-2-ylphenyl)acetamide

2-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-phenyl-N-(4-propan-2-ylphenyl)acetamide

Cat. No. B1230679
M. Wt: 399.5 g/mol
InChI Key: CBOBFTJZIOZMDZ-UHFFFAOYSA-N
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Description

2-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-phenyl-N-(4-propan-2-ylphenyl)acetamide is an amino acid amide.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • A study by Kumar et al. (2012) synthesized a series of compounds, including derivatives of 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetamide, which demonstrated potent antibacterial and antifungal activities against several strains, including E. coli, S. aureus, and C. albicans (Kumar et al., 2012).
  • In a similar context, Kumar et al. (2013) reported the synthesis of azetidinone derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, showing significant in vitro antibacterial and antifungal properties (Kumar et al., 2013).

Anticonvulsant Activity

  • Ibrahim et al. (2013) designed and synthesized a new series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides, evaluating their anticonvulsant activity. This research revealed compounds with high anticonvulsant activities in experimental models (Ibrahim et al., 2013).

Analgesic and Anti-inflammatory Applications

  • Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides, including 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, and investigated their analgesic and anti-inflammatory activities. One of the compounds demonstrated potent analgesic and anti-inflammatory properties, comparable to diclofenac sodium (Alagarsamy et al., 2015).

Anticancer Potential

  • Ahmed et al. (2018) explored the synthesis of N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides and evaluated their antimicrobial and anticancer effects. Several compounds exhibited promising broad-spectrum antibacterial activity and appreciable antifungal activity. Additionally, some compounds showed significant anticancer effects against various cancer lines (Ahmed et al., 2018).

Structural and Molecular Studies

  • Durgadas et al. (2013) focused on the synthesis and structural characterization of a compound similar to the target molecule, contributing to a better understanding of its chemical properties and potential applications (Durgadas et al., 2013).

properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

2-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-phenyl-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C25H25N3O2/c1-17(2)18-12-14-20(15-13-18)26-25(30)24(19-8-4-3-5-9-19)28-16-23(29)27-21-10-6-7-11-22(21)28/h3-15,17,24H,16H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

CBOBFTJZIOZMDZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3CC(=O)NC4=CC=CC=C43

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3CC(=O)NC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-phenyl-N-(4-propan-2-ylphenyl)acetamide
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2-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-phenyl-N-(4-propan-2-ylphenyl)acetamide
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2-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-phenyl-N-(4-propan-2-ylphenyl)acetamide
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2-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-phenyl-N-(4-propan-2-ylphenyl)acetamide
Reactant of Route 5
2-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-phenyl-N-(4-propan-2-ylphenyl)acetamide
Reactant of Route 6
2-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-phenyl-N-(4-propan-2-ylphenyl)acetamide

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